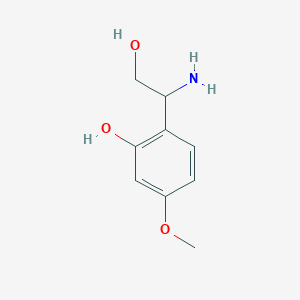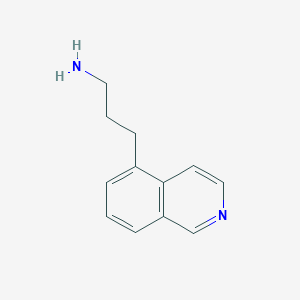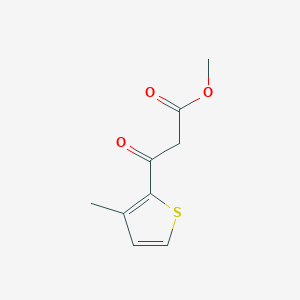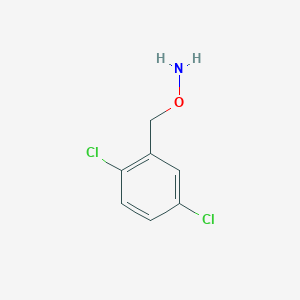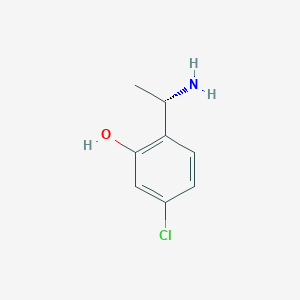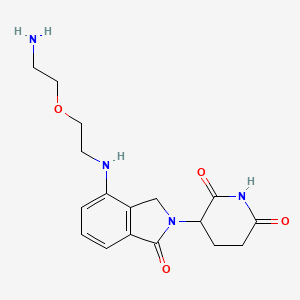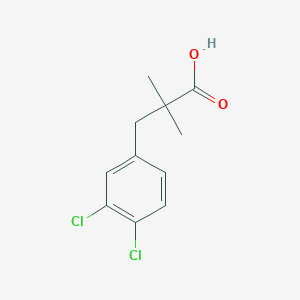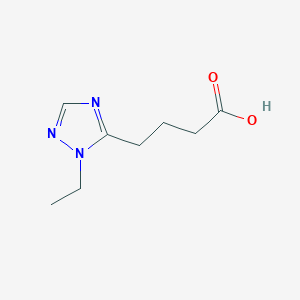
4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butanoic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl group attached to the triazole ring and a butanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butanoic acid typically involves the reaction of 1-ethyl-1H-1,2,4-triazole with butanoic acid derivatives. One common method is the esterification of 1-ethyl-1H-1,2,4-triazole-5-carboxylic acid with butanol, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of acid catalysts and elevated temperatures to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and hydrolysis processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include triazole N-oxides, dihydrotriazole derivatives, and various substituted triazoles, depending on the specific reagents and conditions used .
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex triazole derivatives.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Industry: The compound is used in the development of agrochemicals and materials science.
作用機序
The mechanism of action of 4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butanoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with enzymes and receptors, leading to inhibition or modulation of their activity. The compound’s effects are mediated through pathways involving enzyme inhibition and receptor binding .
類似化合物との比較
Similar Compounds
- 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine
- 1H-1,2,4-Triazol-5-amine, 1-ethyl-
- 2,5-Bis(1,2,4-triazol-1-yl)terephthalic acid
Uniqueness
4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butanoic acid is unique due to its specific structural features, including the butanoic acid moiety and the ethyl group attached to the triazole ring. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other triazole derivatives.
特性
分子式 |
C8H13N3O2 |
|---|---|
分子量 |
183.21 g/mol |
IUPAC名 |
4-(2-ethyl-1,2,4-triazol-3-yl)butanoic acid |
InChI |
InChI=1S/C8H13N3O2/c1-2-11-7(9-6-10-11)4-3-5-8(12)13/h6H,2-5H2,1H3,(H,12,13) |
InChIキー |
WAJNPKPHIPXXGG-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=NC=N1)CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



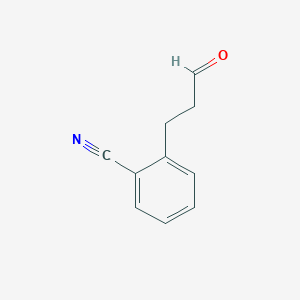
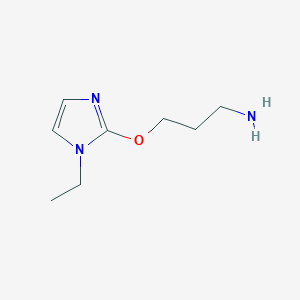
![2-[(1S)-1-amino-2-hydroxyethyl]-6-chlorophenol](/img/structure/B13607482.png)
